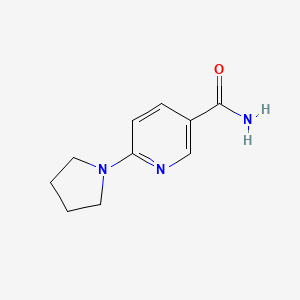
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group at the third position and a pyrrolidinyl group at the sixth position. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives
- Reduced amide derivatives
- Substituted pyridinecarboxamides
Scientific Research Applications
Chemistry: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-Pyrrolidin-1-yl-nicotinamide
- 6-pyrrolidin-1-ylpyridine-3-carboxamide
- 6-(pyridin-4-yl)quinazolin-2-amine
Comparison: Compared to similar compounds, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
Properties
CAS No. |
56501-10-1 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) |
InChI Key |
RGTWWBHGZOOBSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















